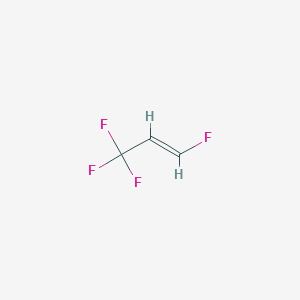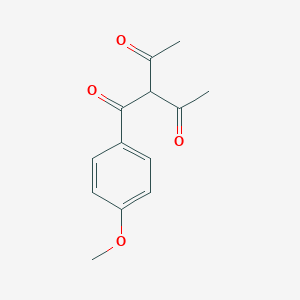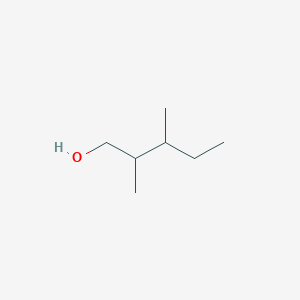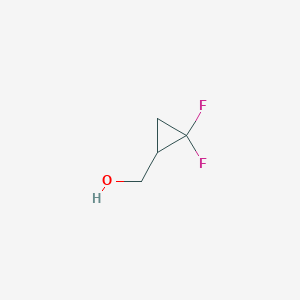
(2,2-ジフルオロシクロプロピル)メタノール
概要
説明
(2,2-Difluorocyclopropyl)methanol is an organofluorine compound with the molecular formula C4H6F2O and a molecular weight of 108.09 g/mol . It is a clear, colorless liquid with a boiling point of 129°C and a density of 1.27 g/mL . This compound is primarily used as an intermediate in the synthesis of various chemical products, including antiviral agents .
科学的研究の応用
(2,2-Difluorocyclopropyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Employed in the development of antiviral agents and other pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
作用機序
Target of Action
(2,2-Difluorocyclopropyl)methanol is primarily used as an intermediate in the preparation of (2,2-difluorocyclopropyl)methylamine . It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which are known to have antiviral properties . .
Mode of Action
Given its use in the synthesis of pyrrolopyridine derivatives, it may be involved in the inhibition of viral replication, a common mechanism of action for antiviral agents .
Biochemical Pathways
As an intermediate in the synthesis of antiviral agents, it may indirectly influence pathways related to viral replication and host immune response .
Pharmacokinetics
As a small molecule with a molecular weight of 10809 , it may have good bioavailability and could be metabolized and excreted by the body’s standard mechanisms.
Result of Action
Given its use in the synthesis of antiviral agents, it may contribute to the inhibition of viral replication and the enhancement of the host’s immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,2-Difluorocyclopropyl)methanol. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the compound should be stored in a cool place to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a fluorinating agent. One common method is the reaction of cyclopropylmethanol with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows: [ \text{Cyclopropylmethanol} + \text{DAST} \rightarrow \text{(2,2-Difluorocyclopropyl)methanol} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of (2,2-Difluorocyclopropyl)methanol may involve large-scale fluorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield .
化学反応の分析
Types of Reactions: (2,2-Difluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form cyclopropylmethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of (2,2-Difluorocyclopropyl)carboxylic acid.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropyl derivatives.
類似化合物との比較
Cyclopropylmethanol: Lacks fluorine atoms, resulting in different reactivity and stability.
(2,2-Difluorocyclopropyl)methylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and applications
Uniqueness: The presence of two fluorine atoms in (2,2-Difluorocyclopropyl)methanol imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
特性
IUPAC Name |
(2,2-difluorocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375747 | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509072-57-5 | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluorocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2,2-Difluorocyclopropyl)methanol in nucleoside analogue synthesis?
A1: (2,2-Difluorocyclopropyl)methanol serves as a crucial starting material for synthesizing a new class of difluorinated cyclopropanoid nucleoside analogues. [] These analogues, characterized by two hydroxymethyl side chains, hold potential for various biological applications. The presence of fluorine atoms and the cyclopropane ring can significantly influence the compound's conformation, stability, and interactions with biological targets.
Q2: Can the synthesized nucleoside analogues derived from (2,2-Difluorocyclopropyl)methanol be obtained in enantiomerically pure forms?
A2: Yes, the research indicates that several final nucleoside analogues synthesized using (2,2-Difluorocyclopropyl)methanol were successfully separated into their enantiomers. [] This was achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases, a technique commonly employed to isolate pure enantiomers from a racemic mixture. Obtaining enantiomerically pure compounds is particularly important in pharmaceutical research, as different enantiomers of a molecule can exhibit different biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


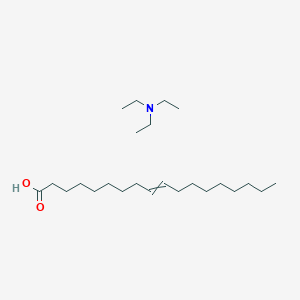
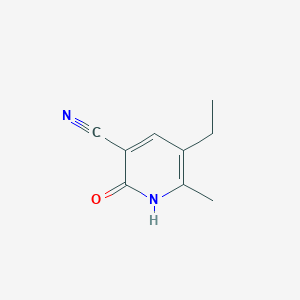

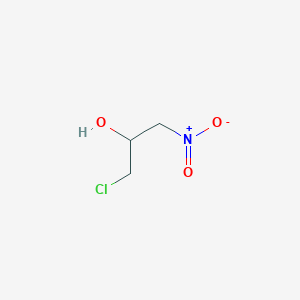
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
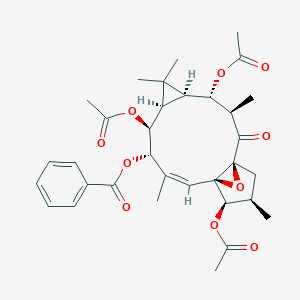


![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
